CJ-13,454 is a synthetic organic compound derived from the lead structure CJ-12,918 []. It belongs to the class of imidazole-containing compounds known to exhibit 5-lipoxygenase (5-LO) inhibitory activity []. This enzyme plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators involved in various inflammatory and allergic diseases [].
CJ-13,454 comprises a central tetrahydro-2H-pyran ring substituted at the 4-position with a carboxamide group and at the 3-position with a 5-fluoro-3-[(4-(2-methyl-1H-imidazol-1-yl)benzyl)oxy]phenyl moiety []. This structure features both hydrophilic and lipophilic regions, contributing to its overall physicochemical properties.
CJ-13,454 has been primarily investigated for its potential as an orally active 5-LO inhibitor for treating inflammatory diseases []. Its improved pharmacokinetic and toxicological properties, compared to its predecessor, make it a promising candidate for further development as a therapeutic agent [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5